2-(5-ブロモチオフェン-2-イル)-2-メチルオキセタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

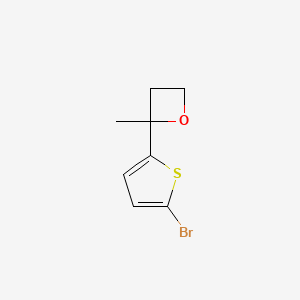

2-(5-Bromothiophen-2-yl)-2-methyloxetane is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the 5-position and an oxetane ring substituted with a methyl group at the 2-position

科学的研究の応用

2-(5-Bromothiophen-2-yl)-2-methyloxetane has several scientific research applications:

作用機序

Target of Action

It is known that bromothiophene derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of 2-(5-Bromothiophen-2-yl)-2-methyloxetane is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the bromothiophene moiety of the compound could undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers a nucleophilic organic group to the palladium .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions , it can be inferred that the compound might influence pathways related to carbon-carbon bond formation.

Result of Action

As a potential participant in suzuki-miyaura cross-coupling reactions , the compound might contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.

Action Environment

Suzuki-miyaura cross-coupling reactions , in which the compound might participate, are known to be influenced by factors such as temperature, solvent, and the presence of a base .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-methyloxetane typically involves the bromination of thiophene followed by the formation of the oxetane ring. One common method is the bromination of 2-thiophenemethanol to obtain 5-bromo-2-thiophenemethanol, which is then subjected to cyclization to form the oxetane ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of 2-(5-Bromothiophen-2-yl)-2-methyloxetane may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .

化学反応の分析

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-methyloxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K₂CO₃) are used.

Major Products Formed

Substitution Reactions: Products include 2-(5-aminothiophen-2-yl)-2-methyloxetane and 2-(5-thiolthiophen-2-yl)-2-methyloxetane.

Oxidation Reactions: Products include 2-(5-bromothiophen-2-yl)-2-methyloxetane sulfoxide and sulfone derivatives.

Cyclization Reactions: Products include various polycyclic compounds.

類似化合物との比較

Similar Compounds

- 2-(5-Bromothiophen-2-yl)-2-methyl-1,3-oxazole

- 2-(5-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane

- 2-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole

Uniqueness

2-(5-Bromothiophen-2-yl)-2-methyloxetane is unique due to the presence of both a brominated thiophene ring and an oxetane ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable products further enhances its utility in scientific research and industrial applications .

生物活性

2-(5-Bromothiophen-2-yl)-2-methyloxetane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(5-Bromothiophen-2-yl)-2-methyloxetane can be represented as follows:

- Molecular Formula : C₉H₈BrOS

- CAS Number : 1783427-68-8

- SMILES Notation : CCOC1(C)C(C=C1)C2=CC=C(S2)Br

Antimicrobial Activity

Recent studies have indicated that 2-(5-Bromothiophen-2-yl)-2-methyloxetane exhibits significant antimicrobial properties. For instance, a study on thiophene derivatives demonstrated that compounds with bromine substitutions showed enhanced antibacterial activity against various pathogens, including resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were particularly low for certain derivatives, indicating strong antimicrobial potential .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that brominated thiophene derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This effect may be mediated through the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Neuroprotective Effects

Neuroprotection is another area where 2-(5-Bromothiophen-2-yl)-2-methyloxetane shows promise. Studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanism is thought to involve the enhancement of antioxidant defenses and the inhibition of neuroinflammatory processes .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various thiophene derivatives, including 2-(5-Bromothiophen-2-yl)-2-methyloxetane, evaluated their antibacterial activity against Salmonella Typhi. The results revealed that the compound exhibited a significant zone of inhibition at concentrations as low as 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin .

| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 2-(5-Bromothiophen-2-yl)-2-methyloxetane | 3.125 | 25 |

| Ciprofloxacin | 4.0 | 20 |

Neuroprotective Mechanism Investigation

In another investigation, researchers explored the neuroprotective effects of brominated thiophene derivatives in models of oxidative stress-induced neuronal damage. The study found that treatment with these compounds significantly reduced cell death and reactive oxygen species (ROS) levels in cultured neurons, suggesting a protective role against neurodegenerative conditions .

特性

IUPAC Name |

2-(5-bromothiophen-2-yl)-2-methyloxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-8(4-5-10-8)6-2-3-7(9)11-6/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIMGCQNZLVHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。